Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid
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Overview
Description
Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
The synthesis of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves several steps. One common method includes the reaction of 3,4-diaminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves its interaction with β-catenin. The compound binds to β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This process inhibits the Wnt signaling pathway, which is crucial for the proliferation of certain cancer cells .
Comparison with Similar Compounds
Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid can be compared with other similar compounds such as:
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound also targets β-catenin but may have different efficacy and specificity.
Methyl 3,4-bis(4-methylbenzenesulfonamido)benzoate: Similar in structure but may differ in its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSOMNKKBEWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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